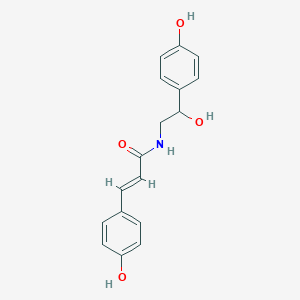

N-trans-p-coumaroyloctopamine

Vue d'ensemble

Description

N-trans-p-coumaroyloctopamine est un composé amide d'hydroxycinnamoyle naturel. Il est présent dans diverses plantes, notamment les alliums, les aubergines et les pommes de terre . Ce composé a suscité un intérêt en raison de ses activités biologiques potentielles, notamment ses effets antioxydants et antihypoglycémiques .

Applications De Recherche Scientifique

Chemistry: Used as a model compound for studying amide bond formation and hydroxycinnamoyl derivatives.

Biology: Investigated for its role in plant defense mechanisms and as a natural antioxidant.

Industry: Potential use in the development of natural antioxidants and functional foods.

Safety and Hazards

Mécanisme D'action

Target of Action

N-trans-p-Coumaroyloctopamine, a phenylpropanoid amide isolated from eggplant (Solanum melongena L.) , primarily targets the PI3K/AKT/GSK3β pathway . This pathway plays a crucial role in regulating glucose metabolism and oxidative stress .

Mode of Action

This compound interacts with its targets by upregulating the expressions of PI3K, AKT, and GSK3β proteins . This interaction results in significant changes in glucose uptake and glycogen synthesis .

Biochemical Pathways

The compound affects the PI3K/AKT/GSK3β pathway . This pathway is involved in various cellular processes, including cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking. The downstream effects of this pathway include increased activity of SOD, GSH, and GSH-Px, which are key antioxidants .

Pharmacokinetics

Its bioavailability is suggested by its observed effects in both in vitro and in vivo studies .

Result of Action

This compound exhibits high antioxidant activity, as indicated by the increased activity of SOD, GSH, and GSH-Px . It significantly augments glucose uptake and glycogen synthesis . Moreover, it dramatically alleviates hyperglycemia and improves hepatic glucose metabolism in a dose-dependent manner . These findings suggest that this compound exerts anti-hypoglycemic and anti-oxidant effects .

Action Environment

The action of this compound can be influenced by environmental factors such as glucose and fatty acid levels. For instance, its antioxidant activity was observed in cells induced by both high glucose (HG) and palmitic acid (PA)

Analyse Biochimique

Cellular Effects

N-trans-p-Coumaroyloctopamine has been shown to exhibit high antioxidant activity, as indicated by the increased activity of SOD, GSH, and GSH-Px in HL-7702 cells induced by both high glucose (HG) and palmitic acid (PA) . It significantly augmented glucose uptake and glycogen synthesis in HG/PA-treated HL-7702 cells .

Molecular Mechanism

It has been suggested that it exerts its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

In diabetic mice induced by both high-fat diet (HFD) and streptozotocin (STZ), administration of this compound not only significantly increased the antioxidant levels of GSH-PX, SOD, and GSH, but also dramatically alleviated hyperglycemia and hepatic glucose metabolism in a dose-dependent manner .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

N-trans-p-coumaroyloctopamine peut être synthétisé par la réaction de l'acide p-coumarique avec l'octopamine. La réaction implique généralement l'utilisation d'agents de couplage tels que la N,N'-dicyclohexylcarbodiimide (DCC) et la 4-diméthylaminopyridine (DMAP) dans un solvant organique tel que le dichlorométhane. La réaction est effectuée dans des conditions douces, généralement à température ambiante, pour obtenir le produit souhaité .

Méthodes de production industrielle

Bien que les méthodes de production industrielle spécifiques pour this compound ne soient pas bien documentées, l'approche générale impliquerait l'optimisation de la voie de synthèse pour la production à grande échelle. Cela comprendrait le passage à l'échelle de la réaction, la garantie de processus de purification efficaces et le maintien du contrôle de la qualité pour produire le composé avec une pureté et un rendement élevés.

Analyse Des Réactions Chimiques

Types de réactions

N-trans-p-coumaroyloctopamine subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut être facilitée par des oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.

Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que le borohydrure de sodium.

Réactifs et conditions courantes

Oxydation : Permanganate de potassium en milieu acide.

Réduction : Borohydrure de sodium dans le méthanol.

Substitution : Halogénures d'alkyle en présence d'une base telle que l'hydroxyde de sodium.

Principaux produits formés

Oxydation : Formation des quinones correspondantes.

Réduction : Formation d'amides réduits.

Substitution : Formation de dérivés alkylés.

Applications de recherche scientifique

Chimie : Utilisé comme composé modèle pour l'étude de la formation de liaisons amides et des dérivés d'hydroxycinnamoyle.

Biologie : Étudié pour son rôle dans les mécanismes de défense des plantes et comme antioxydant naturel.

Industrie : Utilisation potentielle dans le développement d'antioxydants naturels et d'aliments fonctionnels.

Mécanisme d'action

This compound exerce ses effets principalement par son activité antioxydante. Il améliore l'activité des enzymes antioxydantes telles que la superoxyde dismutase (SOD), le glutathion (GSH) et la glutathion peroxydase (GSH-Px). Ce composé module également la voie de signalisation PI3K/AKT/GSK3β, qui joue un rôle crucial dans le métabolisme du glucose et la réponse au stress oxydatif .

Comparaison Avec Des Composés Similaires

Composés similaires

- N-trans-feruloyloctopamine

- N-trans-caffeoyltyramine

- N-trans-p-coumaroyltyramine

- N-trans-feruloyltyramine

Unicité

N-trans-p-coumaroyloctopamine est unique en raison de sa combinaison spécifique d'un groupe hydroxycinnamoyle et d'une fraction d'octopamine. Cette structure confère des propriétés antioxydantes et antihypoglycémiques distinctes, ce qui en fait un composé précieux pour la recherche et les applications thérapeutiques potentielles .

Propriétés

IUPAC Name |

(E)-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-3-(4-hydroxyphenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4/c19-14-6-1-12(2-7-14)3-10-17(22)18-11-16(21)13-4-8-15(20)9-5-13/h1-10,16,19-21H,11H2,(H,18,22)/b10-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VATOSFCFMOPAHX-XCVCLJGOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)NCC(C2=CC=C(C=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)NCC(C2=CC=C(C=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001307550 | |

| Record name | N-trans-p-Coumaroyloctopamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001307550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N-trans-p-Coumaroyloctopamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032804 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

66648-45-1 | |

| Record name | N-trans-p-Coumaroyloctopamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66648-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-trans-p-Coumaroyloctopamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001307550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-trans-p-Coumaroyloctopamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032804 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

214 - 215 °C | |

| Record name | N-trans-p-Coumaroyloctopamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032804 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

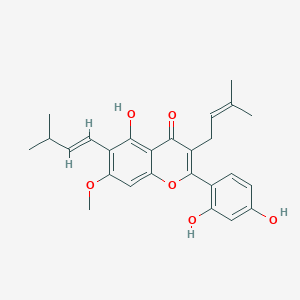

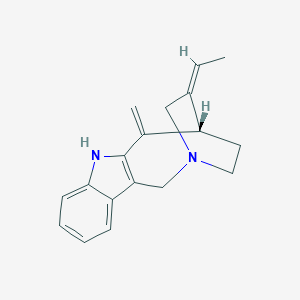

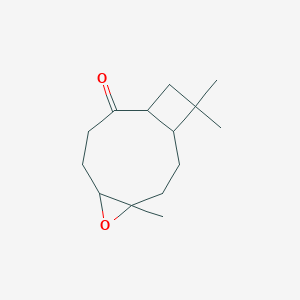

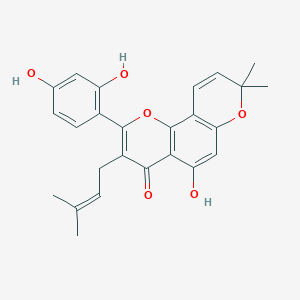

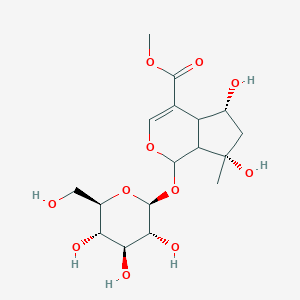

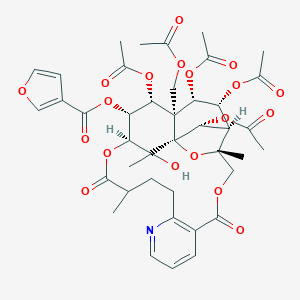

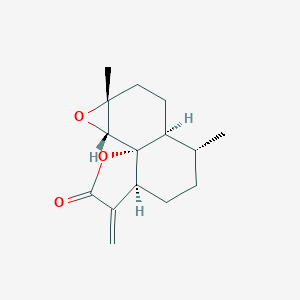

Feasible Synthetic Routes

Q1: What are the known sources of N-trans-p-Coumaroyloctopamine?

A1: this compound has been isolated from various plant sources, including Solani Melongenae Radix (eggplant root) [, ], Talinum triangulare roots [], Phellodendron chinense var. glabriusculum fruits [], and Lycianthes biflora [].

Q2: What analytical methods are commonly employed for identifying and quantifying this compound?

A2: High-performance liquid chromatography coupled with diode-array detection (HPLC-DAD) is frequently used for the simultaneous determination of this compound and other related compounds in plant extracts []. Additionally, ultra-performance liquid chromatography coupled with electrospray ionization quadrupole time-of-flight mass spectrometry (UPLC/ESI/qTOF-MS) has been employed for identifying metabolites of this compound in biological samples [].

Q3: Has the metabolism of this compound been investigated?

A3: Yes, studies in rats have revealed that this compound undergoes metabolism primarily via hydroxylation, methylation, glucuronidation, and sulfation reactions. These metabolic transformations were observed in plasma, urine, feces, and liver tissues [].

Q4: Are there any studies exploring the potential of this compound to interact with specific enzymes?

A4: Research suggests that this compound may act as a potential ligand for superoxide dismutase (SOD). Bio-affinity ultrafiltration liquid chromatography-mass spectrometry (UF-LC-MS) experiments and molecular docking analysis indicated a potential interaction between this compound and SOD [].

Q5: What biological activities have been associated with this compound?

A5: While comprehensive studies are still ongoing, this compound has shown potential cytotoxic activities against A549 (lung cancer), HCT116 (colon cancer), and MCF7 (breast cancer) cell lines []. Further research is needed to elucidate its mechanisms of action and potential therapeutic applications.

Q6: Does the structure of this compound provide insights into its potential biological activity?

A6: The presence of a phenolic hydroxyl group, an amine group, and an α, β-unsaturated carbonyl system within the structure of this compound suggests its potential for antioxidant activity. This is further supported by the observed interaction with SOD, a key antioxidant enzyme [].

Q7: Have any studies investigated the geographical variation in this compound content?

A7: Analysis of Solani Melongenae Radix samples from different cultivation regions in China revealed variations in this compound content []. This highlights the potential impact of geographical factors on the phytochemical composition of plants containing this compound.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,2S,4S,7Z,8S,9S)-7-ethylidene-1',6'-dimethoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one](/img/structure/B207646.png)